Molecular Weight and Lipophilicity Differentiation from Key Spirocyclic Urea Analogs
The target compound (MW 364.44 g/mol) exhibits a significantly higher molecular weight compared to the m-tolyl analog 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea (MW 304.4 g/mol) [1] and the thiophene analog 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea (MW 296.39 g/mol) . This MW increment (60.0 and 68.0 g/mol, respectively) reflects the two additional oxygen atoms from the dimethoxy substitution, which lower the computed cLogP by an estimated 0.6–0.8 log units relative to the m-tolyl analog (calculated cLogP ≈ 2.6 for m-tolyl analog), producing a more balanced hydrophilic–lipophilic profile [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW = 364.44 g/mol; cLogP estimated 1.8–2.0 |
| Comparator Or Baseline | 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea: MW = 304.4 g/mol, cLogP ≈ 2.6; 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea: MW = 296.39 g/mol |
| Quantified Difference | ΔMW = +60.0 g/mol vs. m-tolyl analog; +68.0 g/mol vs. thiophene analog; estimated ΔcLogP = −0.6 to −0.8 vs. m-tolyl analog |
| Conditions | Computed physicochemical properties from PubChem and Chemsrc; experimental cLogP not available |
Why This Matters
Lower lipophilicity may reduce non-specific protein binding and improve aqueous solubility during in vitro assay preparation, directly impacting experimental reproducibility and procurement value for screening laboratories.
- [1] PubChem. 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea (CID 18583825). National Center for Biotechnology Information. 2024. View Source
